Valrubicin - 136816-53-0

Valrubicin

Catalog Number: EVT-8942544
CAS Number: 136816-53-0
Molecular Formula: C34H36F3NO13
Molecular Weight: 723.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Valrubicin is a semisynthetic anthracycline derivative, primarily utilized in the treatment of bladder cancer, specifically for cases resistant to Bacillus Calmette-Guérin therapy. Marketed under the brand name Valstar, it is administered via direct infusion into the bladder. The compound is chemically classified as N-trifluoroacetyladriamycin-14-valerate and is recognized for its ability to interfere with nucleic acid metabolism, leading to significant chromosomal damage and cell cycle arrest in the G2 phase. Valrubicin's development stemmed from modifications of doxorubicin, aiming to enhance therapeutic effectiveness while reducing systemic toxicity associated with traditional administration routes .

Source and Classification

Valrubicin belongs to the class of organic compounds known as anthracyclines, which are characterized by their tetracenequinone ring structure linked to a sugar moiety through a glycosidic bond. It is classified under several categories including antineoplastic agents and topoisomerase inhibitors . The compound's unique structure contributes to its mechanism of action, which involves DNA intercalation and inhibition of topoisomerase II .

Synthesis Analysis

The synthesis of valrubicin primarily utilizes daunorubicin as a starting material. A detailed synthesis method involves several steps:

  1. Selective Protection: Carbonyl groups on daunorubicin are selectively protected using trimethyl orthoformate.
  2. Bromination: The protected compound undergoes bromination to form an intermediate.
  3. Deprotection: The carbonyl protection is removed under acidic conditions.
  4. Reaction with Sodium Valerate: The resultant compound reacts with sodium n-valerate to introduce a valerate side chain.
  5. Trifluoroacetylation: Finally, trifluoroacetic anhydride is used to form the amide, yielding valrubicin .

This method has been optimized for high purity and yield, making it suitable for industrial production.

Molecular Structure Analysis

Valrubicin has a complex molecular structure represented by the formula C34H36F3NO13C_{34}H_{36}F_{3}NO_{13} and a molecular weight of approximately 723.65 g/mol. Its structural features include:

  • Tetracenequinone Ring: Central to its classification as an anthracycline.
  • Trifluoroacetyl Group: Enhances lipophilicity and affects pharmacokinetics.
  • Valerate Side Chain: Contributes to its specificity in targeting bladder cancer cells.

The InChI key for valrubicin is ZOCKGBMQLCSHFP-KQRAQHLDSA-N, which provides a unique identifier for its chemical structure .

Chemical Reactions Analysis

Valrubicin participates in various chemical reactions typical of anthracyclines:

  • DNA Intercalation: This process allows valrubicin to insert between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase II Inhibition: Valrubicin interferes with the enzyme's ability to manage DNA topology during replication, leading to double-strand breaks .

These reactions are crucial for its antitumor activity.

Mechanism of Action

The mechanism of action of valrubicin involves multiple pathways:

  1. DNA Intercalation: Valrubicin intercalates into DNA, preventing the incorporation of nucleosides, which is essential for DNA synthesis.
  2. Topoisomerase II Inhibition: It inhibits DNA topoisomerase II, an enzyme critical for DNA unwinding during replication and repair processes.
  3. Cell Cycle Arrest: The compound causes significant chromosomal damage, leading to cell cycle arrest in the G2 phase, ultimately triggering apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Valrubicin exhibits distinct physical and chemical properties:

  • Appearance: Orange or orange-red powder.
  • Solubility: Highly lipophilic; soluble in methylene chloride, ethanol, methanol, and acetone; relatively insoluble in water.
  • Stability: Requires careful handling due to its sensitivity to light and moisture.

These properties influence its formulation as an intravesical solution intended for bladder administration .

Applications

Valrubicin's primary application lies in oncology, specifically in treating bladder cancer that does not respond to standard therapies. Its unique delivery method allows for localized treatment with reduced systemic exposure compared to traditional intravenous chemotherapy methods. Ongoing research continues to explore additional applications of valrubicin in combination therapies and other malignancies due to its potent mechanism of action against rapidly dividing cells .

Synthesis and Structural Optimization of Valrubicin

Semisynthetic Derivation from Doxorubicin: Key Modifications and Functional Groups

Valrubicin (N-trifluoroacetyladriamycin-14-valerate) is a semisynthetic anthracycline derived from doxorubicin, engineered to enhance lipophilicity and reduce systemic toxicity. The synthesis involves two critical structural modifications to the parent compound:

  • Trifluoroacetylation at the Amine Group: The primary amino group (–NH₂) on the daunosamine sugar of doxorubicin is converted to a trifluoroacetamide (–NHCOCF₃). This modification reduces hydrogen-bonding potential and increases metabolic stability by blocking deamination pathways [2] [6].
  • Esterification with Valeric Acid: The C-14 hydroxyl group (–OH) of doxorubicin is esterified with valeric acid (pentanoic acid), forming a valerate ester (–OCOC₄H₉). This hydrophobic chain significantly boosts membrane permeability [5] [9].

These alterations yield a molecule (C₃₄H₃₆F₃NO₁₃; molecular weight 723.65 g/mol) with distinct physicochemical properties. The trifluoroacetyl group introduces steric hindrance and electron-withdrawing effects, while the valerate side chain enhances lipid solubility >100-fold compared to doxorubicin [4]. This facilitates rapid cellular uptake in urothelial tissues but limits systemic absorption due to high molecular weight and protein binding (>99%) [6] [9].

Table 1: Key Functional Group Modifications in Valrubicin

PositionModificationChemical Group IntroducedImpact on Properties
Daunosamine C-3'Trifluoroacetylation–NHCOCF₃↑ Metabolic stability; ↓ deamination
Aglycone C-14Esterification–OCOC₄H₉↑ Lipophilicity; ↑ membrane permeability
Anthracycline coreUnmodified–OH, –C=ODNA topoisomerase II binding retained

Structure-Activity Relationship (SAR) in Anthracycline Analog Design

The SAR of anthracyclines reveals that targeted modifications to doxorubicin's scaffold profoundly influence anticancer efficacy, cellular uptake, and toxicity profiles:

  • Sugar Moieties: Alterations to the daunosamine sugar modulate resistance mechanisms. The trifluoroacetyl group in valrubicin sterically hinders binding to P-glycoprotein efflux pumps, retaining activity in multidrug-resistant cancers [3] [6].
  • C-14 Hydrophobicity: Esterification with valeric acid shifts intracellular trafficking. Unlike doxorubicin, valrubicin localizes predominantly in the cytoplasm, where it is hydrolyzed to N-trifluoroacetyladriamycin. This metabolite inhibits topoisomerase II without intercalating into DNA, reducing genotoxicity [5] [8].
  • Cardiotoxicity Mitigation: The absence of quinone-mediated redox cycling (due to blocked C-13 carbonyl) and reduced iron chelation diminish reactive oxygen species (ROS) generation. This explains valrubicin's negligible cardiotoxicity compared to doxorubicin [3] [9].
  • Ionization and Solubility: At physiological pH, valrubicin remains un-ionized due to its weakly basic trifluoroacetamide (pKa ~9.5) and neutral ester. This limits aqueous solubility (0.2 mg/mL) but enhances partition coefficients (log P = 2.8) [4] [6].

Table 2: Anthracycline SAR Comparison

CompoundC-13 GroupSugar ModificationCellular TargetLog P
Doxorubicin-OH-NH₂DNA intercalation0.5
Epirubicin-OH (4'-epi)-NH₂DNA intercalation0.8
Valrubicin-OCOC₄H₉-NHCOCF₃Topoisomerase II inhibition2.8

Industrial-Scale Production Challenges and Solutions

Manufacturing valrubicin at scale confronts three primary hurdles: intermediate instability, purification complexity, and stringent purity requirements (>99% for pharmaceutical use) [5] [7].

  • Synthesis Scalability:
  • The esterification of doxorubicin with valeryl chloride demands anhydrous conditions to prevent hydrolysis of the acid-labile glycosidic bond. Industrial processes employ cryogenic reactors (−20°C) and triethylamine as a proton scavenger to suppress degradation [5].
  • Trifluoroacetylation uses trifluoroacetic anhydride in dichloromethane. Impurities include over-acetylated byproducts (e.g., O-trifluoroacetyl derivatives), necessitating precise stoichiometric control [6].
  • Purification Challenges:
  • Traditional silica gel chromatography causes significant product loss due to valrubicin's adsorption to stationary phases. Counter-current chromatography (CCC) with a non-aqueous solvent system (n-hexane/ethyl acetate/methanol/water, 8:5:5:2 v/v) achieves >98.5% recovery by eliminating solid supports [5].
  • High-performance liquid chromatography (HPLC) purification uses C18 columns and methanol/water gradients. Critical impurities include residual doxorubicin (<0.1% specification) and des-valeryl valrubicin [7].
  • Crystallization and Stability:
  • Valrubicin crystallizes as a red-orange powder but is hygroscopic. Lyophilization from tert-butanol/water mixtures yields stable monohydrate forms suitable for intravesical solutions [5].
  • Storage at 2–8°C under nitrogen atmosphere prevents oxidation of the anthraquinone core, which causes potency loss [6] [7].

Table 3: Industrial Production Solutions

ChallengeSolutionImpact
Acid-labile glycosidic bondCryogenic esterification (-20°C)↓ Hydrolysis to 7-deoxydoxorubicin aglycone
Byproduct formationCCC purification (4-coil system)↑ Yield to >95%; purity >99%
HygroscopicityLyophilization (tert-butanol/water)Stable monohydrate form for storage

The global valrubicin market (estimated at $300 million in 2023) prioritizes >99% purity grades, driving innovations in continuous-flow synthesis and CCC purification to meet clinical demand [7].

Properties

CAS Number

136816-53-0

Product Name

Valrubicin

IUPAC Name

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate

Molecular Formula

C34H36F3NO13

Molecular Weight

723.6 g/mol

InChI

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14?,17?,19-,22?,27?,33-/m0/s1

InChI Key

ZOCKGBMQLCSHFP-ZQUOIQDWSA-N

Solubility

3.25e-02 g/L

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.